Losartan Carboxylic Acid-d9, also known as E-3174, is a deuterated form of losartan's active metabolite. It functions primarily as an angiotensin II receptor type 1 antagonist, playing a crucial role in the regulation of blood pressure and fluid balance in the body. This compound is derived from losartan, which is widely used in the treatment of hypertension and heart failure. The carboxylic acid derivative exhibits enhanced pharmacological activity compared to its parent compound, making it a significant focus in cardiovascular research.
Losartan Carboxylic Acid-d9 is classified under the category of antihypertensive agents, specifically as a non-peptide angiotensin II receptor blocker. Its synthesis often involves biotransformation processes that occur in vivo, primarily through cytochrome P450 enzymes, leading to its active form from losartan itself. This compound is utilized in various scientific studies to explore its effects on cardiovascular health and related conditions.
The synthesis of Losartan Carboxylic Acid-d9 can be achieved through several methods, primarily focusing on the conversion of losartan via oxidation processes. A notable method involves the use of human liver microsomes that facilitate the conversion of losartan to its carboxylic acid form through a two-step oxidation mechanism. This process typically requires:
The reaction pathway suggests an intermediate formation of aldehyde E3179 before yielding Losartan Carboxylic Acid-d9 .
Losartan Carboxylic Acid-d9 has a complex molecular structure characterized by its chemical formula and a molecular weight of approximately 436.89 g/mol. The structural representation includes:
This structure features several functional groups that contribute to its biological activity, including a carboxylic acid group that enhances its solubility and receptor binding capabilities .
Losartan Carboxylic Acid-d9 undergoes various chemical reactions primarily related to its interactions with biological systems. Key reactions include:
These reactions are critical for understanding how Losartan Carboxylic Acid-d9 exerts its pharmacological effects in vivo .
The mechanism of action for Losartan Carboxylic Acid-d9 involves:
Research indicates that this compound effectively reduces mean arterial pressure and enhances renal blood flow when administered . The pharmacological profile demonstrates its potential in managing hypertension and related cardiovascular conditions.
Losartan Carboxylic Acid-d9 exhibits several notable physical and chemical properties:
These properties are crucial for determining the bioavailability and pharmacokinetic profiles of Losartan Carboxylic Acid-d9 .
Losartan Carboxylic Acid-d9 serves various scientific purposes:
The molecular structure of Losartan Carboxylic Acid-d9 (2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid-d9) features deuterium atoms predominantly incorporated into the butyl side chain and biphenyl rings. This strategic deuteration preserves the core pharmacophore responsible for AT1 receptor antagonism: the biphenyl-tetrazole moiety enabling ionic interactions with receptor residues, and the imidazole-carboxylic acid group facilitating hydrogen bonding [6] [8]. X-ray crystallography studies of the non-deuterated analogue reveal a twisted biphenyl system with a dihedral angle of approximately 38°, allowing optimal positioning for receptor engagement [8].
The deuterium atoms induce negligible steric alterations due to nearly identical van der Waals radii of deuterium (2.004 Å) versus protium (2.013 Å), but significantly modify vibrational frequencies observable through infrared spectroscopy. Key spectroscopic characteristics include:
Table 2: Analytical Parameters for Losartan Carboxylic Acid-d9 Characterization
Technique | Key Parameters | Deuteration Effects |
---|---|---|
High-Resolution MS | m/z 440.92 (calculated), 440.918 (observed) [M+H]+ | +4 Da shift from non-deuterated form |
¹H-NMR (DMSO-d6) | δ 0.85 (t, 3H, butyl-CH3), δ 7.1-8.0 (m, 8H, ArH) | Reduced intensity at deuterated positions |
HPLC-UV | λₘₐₓ = 250 nm, Rₜ = 6.8 min (C18 column) | Co-elution with non-deuterated analog (ΔRₜ=0.05) |
FT-IR | 1715 cm⁻¹ (C=O), 1560 cm⁻¹ (tetrazole) | C-D stretches 2000-2200 cm⁻¹ (weak) |
Deuterated pharmaceuticals leverage the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit approximately 6-10 times greater bond dissociation energy compared to carbon-hydrogen bonds. This phenomenon arises from deuterium's higher atomic mass reducing vibrational frequency (νC-D ≈ 2100 cm⁻¹ vs. νC-H ≈ 2900 cm⁻¹) and zero-point energy [2] [5]. For Losartan Carboxylic Acid-d9, deuteration primarily serves analytical rather than therapeutic objectives:
Notably, deuterium labeling in Losartan Carboxylic Acid-d9 does not significantly alter its AT1 receptor binding kinetics. Surface plasmon resonance studies demonstrate <5% difference in Kd values between deuterated and non-deuterated forms (Kd = 1.2 ± 0.3 nM vs. 1.1 ± 0.2 nM), confirming preserved pharmacological activity [6]. This positions Losartan Carboxylic Acid-d9 as an exemplary tracer for studying the active metabolite's disposition without confounding pharmacological variables.
Losartan Carboxylic Acid (EXP-3174) constitutes the predominant active species responsible for sustained AT1 receptor blockade following losartan administration. Biotransformation occurs primarily via hepatic CYP2C9 (and minor contribution from CYP3A4), oxidizing losartan's hydroxymethyl group to the carboxylic acid functionality [1] [3] [8]. This conversion yields a metabolite with superior pharmacological properties:
Table 3: Metabolic Pathways Generating Losartan Carboxylic Acid and Analytical Utility of -d9 Isotopologue
Metabolic Parameter | Losartan | Losartan Carboxylic Acid (EXP-3174) | Role of -d9 Isotopologue |
---|---|---|---|
Formation Pathway | Parent drug | CYP2C9-mediated oxidation | Tracks enzyme kinetics via deuterium retention |
Systemic Bioavailability | ~33% | ~14% of administered dose | Quantifies first-pass metabolism |
AT1 Binding Affinity (IC₅₀) | 19-20 nM | 0.37 nM | Receptor binding studies without isotope effects |
Plasma Half-life | 1.5-2.5 hours | 6-9 hours | Distinguishes metabolite vs. parent in PK studies |
Plasma Protein Binding | 98.6-98.8% | 99.7% | Measures free fraction via MS/MS |
The deuterated analog Losartan Carboxylic Acid-d9 enables precise quantification of these metabolic processes. In human hepatocyte models, stable isotope tracing revealed that 58.7±4.2% of circulating AT1 antagonism originates specifically from EXP-3174 rather than unmetabolized losartan [3] [8]. Furthermore, it facilitates investigations into atypical metabolism in renal impairment, where metabolite accumulation correlates with prolonged pharmacological effect [3]. By serving as an ideal internal standard, EXP-3174-d9 enhances our understanding of how this critical metabolite contributes to losartan's efficacy in hypertension, diabetic nephropathy, and stroke risk reduction [1] [6].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0